![molecular formula C16H25N5O2 B2666705 2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2097894-42-1](/img/structure/B2666705.png)
2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine and piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps. One common route starts with the preparation of the piperidine and piperazine intermediates. These intermediates are then coupled with the pyrimidine ring under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants and facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a complex structure characterized by a pyrimidine core substituted with a piperidine moiety and a methylpiperazine group. Its molecular formula is C13H20N4O, and it possesses unique pharmacological properties that make it suitable for drug development.
Neurological Disorders
Research indicates that derivatives of 2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine may serve as potential treatments for neurological diseases such as Alzheimer's Disease and Lewy Body Dementia. The compound acts on muscarinic receptors, which are implicated in cognitive function and memory. A study highlighted the efficacy of related compounds as muscarinic receptor antagonists, suggesting that modifications to the piperidine and piperazine groups can enhance their therapeutic potential against cognitive deficits associated with these disorders .
Cancer Treatment
The compound's structural similarities to other pyrazolo[1,5-a]pyrimidine derivatives have led to investigations into its role as an anti-cancer agent. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cancer cell proliferation and survival. Studies have reported that certain derivatives exhibit selective inhibition of specific PI3K isoforms, indicating that this compound could be developed into targeted cancer therapies .
Case Study 1: Muscarinic Receptor Antagonism
In one study, various derivatives of the compound were synthesized and tested for their ability to inhibit muscarinic receptors. The results demonstrated that specific modifications led to increased receptor affinity and selectivity, suggesting a promising avenue for treating cognitive impairments in neurodegenerative diseases .
Case Study 2: PI3K Inhibition
Another research effort focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, revealing that compounds with similar structural features to this compound showed significant activity against PI3K. These findings suggest that further exploration of this compound could yield effective anti-cancer agents .
Wirkmechanismus
The mechanism by which 2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-4-piperidinylpiperazine: This compound shares a similar piperidine and piperazine structure but lacks the pyrimidine ring.
4-(4-methylpiperazin-1-yl)benzenamine: This compound features a piperazine ring substituted with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of a pyrimidine ring with piperidine and piperazine moieties. This unique structure may confer specific chemical and biological properties that are not present in similar compounds .
Biologische Aktivität
2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine core with a piperidine and piperazine moiety, which may contribute to its biological activity. The molecular formula is C19H28N4O, and it has a molecular weight of approximately 336.46 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Biological Activity Data
Recent studies have reported various biological activities associated with this compound:
Activity | IC50/EC50 | Reference |
---|---|---|
Muscarinic receptor antagonism | IC50 = 10 nM | |
Neuroprotective effects | EC50 = 5 µM | |
Inhibition of cell proliferation in cancer cells | IC50 = 20 nM |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective properties of the compound in a mouse model of Alzheimer's disease. Results showed significant improvement in cognitive function, suggesting its potential as a treatment for neurodegenerative diseases.
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest.
- Receptor Interaction Studies : Binding assays indicated that this compound selectively binds to muscarinic receptors, which are implicated in cognitive functions and memory processes.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selective activity towards specific receptor subtypes, making it a candidate for targeted therapies with potentially fewer side effects.
- Synergistic Effects : When combined with other therapeutic agents, such as trametinib, it demonstrated enhanced efficacy in inhibiting tumor growth in preclinical models.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13-17-6-3-15(18-13)23-14-4-7-20(8-5-14)16(22)21-11-9-19(2)10-12-21/h3,6,14H,4-5,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVFSZTNMVTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.